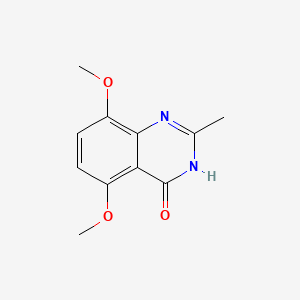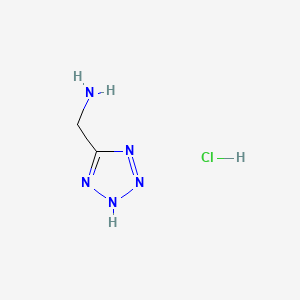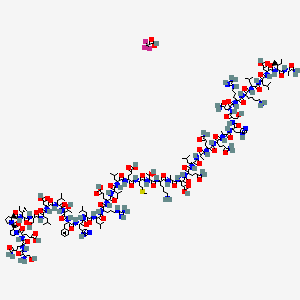
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with methoxy groups at positions 5 and 8, and a methyl group at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-2-methyl-3H-quinazolin-4-one typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the reaction of 5,8-dimethoxy-2-methyl-anthranilic acid with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate formyl derivative, which cyclizes to yield the desired quinazolinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at the available positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinones depending on the electrophile used.
科学的研究の応用
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting bacterial infections and cancer cells.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
作用機序
The mechanism of action of 5,8-dimethoxy-2-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and the modifications made to the quinazoline core.
類似化合物との比較
Similar Compounds
2-methyl-3H-quinazolin-4-one: Lacks the methoxy groups at positions 5 and 8.
5,8-dimethoxy-3H-quinazolin-4-one: Lacks the methyl group at position 2.
5,8-dimethoxy-2-ethyl-3H-quinazolin-4-one: Has an ethyl group instead of a methyl group at position 2.
Uniqueness
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one is unique due to the presence of both methoxy groups and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent by improving its binding affinity to biological targets and its overall stability.
特性
CAS番号 |
117498-09-6 |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
220.228 |
IUPAC名 |
5,8-dimethoxy-2-methyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O3/c1-6-12-10-8(16-3)5-4-7(15-2)9(10)11(14)13-6/h4-5H,1-3H3,(H,12,13,14) |
InChIキー |
YYQQGKJTEOQXHT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2=C(C=CC(=C2N1)OC)OC |
同義語 |
4(1H)-Quinazolinone, 5,8-dimethoxy-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium](/img/structure/B571206.png)


![4-CHLORO-2-[1-[(4-CHLOROPHENYL)IMINO]ETHYL]-6-NITRO-PHENOL](/img/new.no-structure.jpg)
![1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene](/img/structure/B571210.png)




